Croton factor F2

Tumor promotion Ornithine decarboxylase Stereochemistry-activity relationship

Croton factor F2 (CAS 67492-54-0) is a tigliane-type diterpenoid phorbol ester, chemically designated as 12-O-hexadecanoyl-4-deoxy-4β-16-hydroxyphorbol-13-acetate (4-deoxy-HHPA), with molecular formula C₃₈H₆₀O₈ and molecular weight 644.9 g/mol. It was originally isolated from the roots of Croton flavens L.

Molecular Formula C38H60O8
Molecular Weight 644.9 g/mol
CAS No. 67492-54-0
Cat. No. B1200486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCroton factor F2
CAS67492-54-0
Synonyms12-O-hexadecanoyl-4-deoxy-4 beta-16-hydroxyphorbol-13-acetate
croton factor F2
Molecular FormulaC38H60O8
Molecular Weight644.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC1C(C2(C3C=C(C(=O)C3CC(=CC2C4C1(C4(C)CO)OC(=O)C)CO)C)O)C
InChIInChI=1S/C38H60O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-32(42)45-35-26(3)37(44)30-20-25(2)33(43)29(30)21-28(23-39)22-31(37)34-36(5,24-40)38(34,35)46-27(4)41/h20,22,26,29-31,34-35,39-40,44H,6-19,21,23-24H2,1-5H3/t26-,29+,30-,31+,34-,35-,36-,37+,38-/m1/s1
InChIKeyBPOPPBUSFQTHKU-CYWROACPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Croton Factor F2 (CAS 67492-54-0) — A 4-Deoxy-16-Hydroxyphorbol Ester Tumor Promoter from Croton flavens


Croton factor F2 (CAS 67492-54-0) is a tigliane-type diterpenoid phorbol ester, chemically designated as 12-O-hexadecanoyl-4-deoxy-4β-16-hydroxyphorbol-13-acetate (4-deoxy-HHPA), with molecular formula C₃₈H₆₀O₈ and molecular weight 644.9 g/mol . It was originally isolated from the roots of Croton flavens L. (Welensali) alongside Croton factors F1 and F3, and characterized as a novel ester of 4-deoxy-16-hydroxyphorbol [1]. The compound belongs to the Croton factor F-type family of highly irritant and tumor-promoting diterpene esters, structurally distinguished from the classic promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) by its 4-deoxy modification and 16-hydroxy substitution on the phorbol backbone [1].

Why Phorbol Ester Analogs Cannot Substitute for Croton Factor F2 — The Stereochemical Determinants of Biological Activity


Phorbol esters are not functionally interchangeable despite sharing a common tigliane carbon skeleton. The biological activity of this compound class is exquisitely sensitive to stereochemistry at the C-4 position and to the substitution pattern of the diterpene core. Croton factor F2 possesses a 4β-hydrogen (4-deoxy) configuration that retains full ornithine decarboxylase (ODC)-inducing activity, whereas its 4α-epimer (12-O-hexadecanoyl-4-deoxy-4α-16-hydroxyphorbol-13-acetate, CAS 73089-77-7) is completely inactive in the same assay [1]. Furthermore, Croton factor F2 belongs to the F-type factor family whose tumor-promoting potency is qualitatively and quantitatively comparable to the gold-standard promoter TPA, while the corresponding F′-type cryptic factors from the same plant source exhibit substantially lower activity [2]. These stereochemical and structural requirements mean that even closely related phorbol esters — including TPA, phorbol-12,13-dibutyrate (PDBu), HHPA (Croton factor F1), or mezerein — cannot be assumed to replicate the precise biological profile of Croton factor F2 without empirical validation.

Quantitative Differentiation Evidence for Croton Factor F2 — Head-to-Head and Cross-Study Comparisons Against Structural Analogs


Stereospecific ODC Induction: 4β-Deoxy (Croton Factor F2) Retains Full Activity While 4α-Epimer Is Completely Inactive

In a direct comparative study, mouse skin was painted with equimolar amounts of 12-O-hexadecanoyl-16-hydroxyphorbol-13-acetate (HHPA), its 4β-deoxy analog (Croton factor F2), and its 4α-deoxy analog. The inductive activities of HHPA and 4-deoxy-HHPA (Croton factor F2) for epidermal ornithine decarboxylase were similar, while 4-deoxy-4α-HHPA produced no detectable ODC induction above baseline [1]. This demonstrates that the 4β-hydrogen configuration — a defining structural feature of Croton factor F2 — is both necessary and sufficient for ODC-inducing activity, whereas epimerization to the 4α configuration abolishes activity entirely.

Tumor promotion Ornithine decarboxylase Stereochemistry-activity relationship

Tumor-Promoting Potency in Mouse Skin Quantitatively Comparable to the Gold-Standard Promoter TPA

The Croton factor F-type family, of which Croton factor F2 is a member, was systematically evaluated in the classical mouse skin initiation/promotion model. According to Hecker (1984), F-type factors — including F1, F2, and F3 — 'exhibit strong initiation (or tumour)-promoting activity on the back skin of the mouse, qualitatively and quantitatively comparable with that of the chemically related and well established promoter 12-O-tetradecanoyl-phorbol-13-acetate (TPA)' [1]. Separately, Hecker et al. (1983) confirmed that the Croton factors isolated from Welensali tea 'exhibit strong promoting activity comparable to that of TPA' in mouse skin and, like TPA, 'show no solitary carcinogenic activity' [2]. The estimated total minimum content of welensali factors per cup of tea (1.6 μg/L) was calculated to exceed 10 times the irritant dose 50 of the typical welensali promoter F1 on the mouse ear, underscoring the high potency of these factors at low concentrations [1].

Chemical carcinogenesis Two-stage tumor promotion Mouse skin model

PKC Activation by Cognate Analog HHPA at Nanomolar Concentrations in the Absence of Added Calcium

Arcoleo and Weinstein (1985) demonstrated that biologically active analogs of TPA — including 12-O-hexadecanoyl-16-hydroxyphorbol-13-acetate (HHPA, Croton factor F1, the 4β-hydroxy cognate of Croton factor F2) — produce maximum stimulation of protein kinase C (PKC) activity greater than 10-fold at nanomolar concentrations in a bovine brain preparation, in the absence of added Ca²⁺ [1]. TPA, phorbol-12,13-dibutyrate (PDBu), and mezerein were similarly effective. Conversely, biologically inactive compounds including 4α-phorbol-12,13-didecanoate (4α-PDD) and HHPA-13,20-diacetate did not affect PKC activity [1]. Since Fujiki et al. (1980) established that HHPA and Croton factor F2 (4-deoxy-HHPA) exhibit similar ODC-inducing potency [see Evidence Item 1], the PKC activation profile of HHPA provides the most proximal quantitative benchmark for Croton factor F2 until direct PKC data on the 4-deoxy analog are generated.

Protein kinase C Signal transduction Phorbol ester receptor

F-Type (Highly Active) vs. F′-Type (Cryptic/Less Active) Factor Classification Enables Informed Selection Within the Croton flavens Diterpene Family

The Croton flavens factor family is explicitly divided into two activity tiers. F-type factors (F1, F2, F3) are 'highly irritant and tumor promoting' and are esters of 4-deoxy-16-hydroxyphorbol [1]. F′-type factors (F′1, F′2, F′3) are corresponding 'cryptic Croton factors' that are 'less active than the corresponding F-types' and are characterized as 'cryptic promoters operationally' [2]. Hecker (1984) quantified that one cup of Welensali tea contains the equivalent of more than 10 times the irritant dose 50 of F1 for F-type factors, whereas F′-type factors in the same cup are approximately equivalent to only 1 irritant dose 50 of the typical cryptic promoter F1-20-decanoate [2]. This approximately 10-fold potency differential between F-type and F′-type factors provides a quantitative framework for selecting Croton factor F2 over structurally related but less active Croton flavens diterpenes.

Cocarcinogen classification Structure-activity relationship Diterpene ester potency ranking

High-Value Application Scenarios for Croton Factor F2 Based on Verified Differentiation Evidence


Stereochemical Probe for Phorbol Ester Receptor Interactions at the C-4 Position

Croton factor F2 serves as the definitive 4β-deoxy reference compound for studying the stereochemical requirements of the phorbol ester binding site on protein kinase C and related receptors. Its ODC-inducing activity, equivalent to HHPA but absent in the 4α-epimer [1], makes it an essential tool in structure-activity relationship (SAR) studies aimed at mapping the hydrogen-bonding and steric constraints at the C-4 locus of the phorbol pharmacophore. Laboratories investigating PKC isoform selectivity or designing phorbol-based chemical probes should procure Croton factor F2 specifically, as neither TPA (4β-OH, no 16-OH), HHPA (4β-OH, 16-OH), nor the 4α-epimer (inactive) provide the same stereochemical information.

Dietary and Environmental Carcinogenesis Research Using the Croton flavens Chemotype

Croton factor F2 is directly implicated in the etiological model of esophageal cancer on Curaçao, where chronic ingestion of Welensali (Croton flavens) tea exposes populations to F-type tumor promoters at doses exceeding 10 times the irritant dose 50 of factor F1 per cup [2]. For epidemiological, toxicological, or public health studies investigating dietary cocarcinogen exposure, Croton factor F2 provides a chemically defined, botanically authentic reference standard from the exact plant species associated with elevated cancer incidence. TPA, despite being the more widely available tumor promoter, originates from Croton tiglium and does not represent the Croton flavens chemotype central to this epidemiologically characterized cancer model [2].

Two-Stage Carcinogenesis Studies Requiring TPA-Equivalent Potency with a Structurally Distinct Promoter

In mouse skin initiation/promotion protocols where TPA serves as the standard positive control, Croton factor F2 offers a structurally distinct alternative with qualitatively and quantitatively comparable tumor-promoting efficacy [2]. This is particularly valuable for mechanistic studies seeking to dissociate TPA-specific off-target effects from PKC-mediated tumor promotion, or for experiments where the 4-deoxy-16-hydroxyphorbol scaffold is hypothesized to exhibit differential metabolism, membrane partitioning, or PKC isoform selectivity relative to canonical phorbol-12,13-diesters. Procurement of Croton factor F2 rather than generic PDBu or mezerein is warranted when the specific structural features of the 4-deoxyphorbol core are experimentally relevant.

Differentiation Between Tumor Promoter Activity Tiers Within the Diterpene Ester Family

The F-type vs. F′-type activity dichotomy [3] makes Croton factor F2 a critical reference compound for studies comparing high-potency (F-type) and low-potency (F′-type) diterpene ester tumor promoters. This experimental design is uniquely enabled by the Croton flavens factor system, where F2 represents the highly active 4-deoxy-16-hydroxyphorbol ester subclass while F′2 provides the corresponding cryptic, less active counterpart. No such paired potency comparison is available within the TPA/PDBu/phorbol series. Procurement of both F2 and F′2 from the same botanical source enables internally controlled experiments that quantify the contribution of specific structural modifications to biological activity.

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